molecular formula C6H2BrF3O2S B3014909 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid CAS No. 1034188-24-3

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B3014909
CAS No.: 1034188-24-3
M. Wt: 275.04
InChI Key: DENYCWOEDSVUSJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 1034188-24-3) is a high-purity, multifunctional heterocyclic building block specifically designed for advanced chemical synthesis and research applications. Its molecular formula is C 6 H 2 BrF 3 O 2 S, with a molecular weight of 275.04 g/mol . This compound integrates two highly valuable functional groups: a carboxylic acid, which allows for further derivatization to amides or esters, and a bromine atom, which makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings . The presence of the trifluoromethyl (CF 3 ) group is of particular significance in medicinal chemistry and agrochemical research, as it often enhances a molecule's metabolic stability, lipophilicity, and membrane permeability. The primary research value of this compound lies in its role as a precursor for the synthesis of complex, functionalized thiophene derivatives. Thiophene carboxylic acids are widely studied as substrates in coupling reactions and olefinations, enabling the creation of novel compounds for drug discovery and material science . Furthermore, closely related thiophene-carboxylic acid analogues have been identified as inhibitors of biological targets such as Tyrosine-protein phosphatase non-receptor type 1 (PTPN1), highlighting the potential of this compound class in the development of new therapeutic agents . For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O2S/c7-2-1-3(5(11)12)13-4(2)6(8,9)10/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYCWOEDSVUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the bromination of 5-(trifluoromethyl)thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation/Reduction Products: Carboxylates or alcohol derivatives of the original compound.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of electron-withdrawing groups (bromine and trifluoromethyl) that influence its reactivity. In biological systems, its interactions with molecular targets and pathways are under investigation, with potential implications for enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and chemical behavior of thiophene derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) clogP* Key Applications/Properties
4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid Br (4), -CF₃ (5) C₆H₂BrF₃O₂S 289.10 Not reported ~2.8† Enzyme inhibition, antiproliferative activity
4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 29421-99-6) Br (4), -CH₃ (5) C₆H₅BrO₂S 235.08 Not reported ~1.5 Intermediate in organic synthesis
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3) Ph (4), -CF₃ (5) C₁₂H₇F₃O₂S 272.24 130–132 ~3.1 Higher lipophilicity, potential drug candidate
3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6) Br (3), Cl (5) C₅H₂BrClO₂S 249.50 Not reported ~2.0 Halogen-rich reactivity
Thiophene-2,5-dicarboxylic acid (CAS 4282-31-9) -COOH (2,5) C₆H₄O₄S 172.16 280–285 ~0.2 Chelating agent, polymer synthesis

*clogP values estimated using Hansch method or computational tools. †Predicted based on trifluoromethyl’s contribution (+0.9) vs. methyl (+0.5) in clogP .

Biological Activity

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organofluorine compound notable for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to a thiophene ring. Its molecular formula is C₆H₂BrF₃O₂S, with a molecular weight of 275.04 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, influencing several biochemical pathways. Thiophene derivatives are known to engage with enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The presence of the trifluoromethyl group enhances the compound's reactivity, potentially increasing its biological efficacy compared to other thiophene derivatives.

Cellular Effects

Research indicates that this compound can influence cell function by affecting signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with specific enzymes and cofactors, impacting metabolic flux and metabolite levels. Additionally, the compound's effects may vary based on dosage and environmental conditions.

Case Studies

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. In vitro tests have demonstrated that compounds structurally related to this thiophene derivative exhibit varying degrees of HDAC inhibitory activity, with some showing significant potency against specific HDAC subtypes .
  • Antimicrobial Activity : Similar compounds have been investigated for their antibacterial properties against strains such as E. coli and Klebsiella spp. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene structure can lead to enhanced antibacterial efficacy .
  • Apoptotic Effects : In studies involving leukemic cells, derivatives of thiophene carboxylic acids have shown pro-apoptotic effects. For instance, compounds similar to this compound were found to induce apoptosis more effectively than standard HDAC inhibitors .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-(Trifluoromethyl)thiophene-2-carboxylic acidContains trifluoromethyl and carboxylic acid groupsModerate HDAC inhibition
4-Chloro-5-(trifluoromethyl)thiophene-2-carboxylic acidSimilar halogenation but with chlorineLower reactivity compared to bromine
4-Bromo-thiophene-2-carboxylic acidBromine substitution without trifluoromethyl groupReduced biological activity due to lack of trifluoromethyl group

This comparison illustrates that while this compound shares common features with other thiophene derivatives, its specific combination of bromination and trifluoromethylation enhances its reactivity and biological activity.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid?

The synthesis typically involves functionalization of thiophene precursors. For example, bromination and trifluoromethylation steps can be optimized using protocols similar to those for structurally analogous compounds. A reaction starting with 4-bromothiophene-2-carboxylic acid derivatives (e.g., General Procedure 1 in ) has been reported, yielding 50% 19F NMR yield with isomer ratios of 8.2:1.0 (major:minor). Key steps include careful control of reaction temperature and stoichiometry to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

  • 19F NMR : Essential for confirming the presence and ratio of trifluoromethyl isomers (e.g., δ = -60.64 ppm for the major isomer and -57.69 ppm for the minor isomer) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination, particularly for resolving regiochemical ambiguities .
  • Purity assessment : HPLC, GC, and mass spectrometry (MS) are recommended, as suppliers like Halochem and ChemSupply Australia provide certificates of analysis (COA) with ≥98% purity specifications .

Q. How should researchers handle and store this compound?

Store below -20°C in airtight containers to prevent hydrolysis or decomposition. Use inert atmospheres (e.g., N2) during reactions due to the sensitivity of the trifluoromethyl and bromo groups. Safety data sheets (SDS) recommend avoiding heat sources and ignition sparks .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

Low yields (e.g., 50% in ) may arise from competing isomerization or side reactions. Optimization strategies include:

  • Screening catalysts (e.g., Pd-based catalysts for cross-coupling).
  • Adjusting solvent polarity (e.g., CDCl3/CH3CN mixtures) to stabilize intermediates.
  • Employing high-throughput experimentation (HTE) to identify optimal reaction conditions .

Q. What challenges arise in achieving regioselective bromination of the thiophene ring?

Bromination at the 4-position competes with other positions due to the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups like methoxy or methyl esters may improve selectivity. highlights similar challenges in methylbromo-thiophene reactions with potassium amide .

Q. How does the trifluoromethyl group influence biological or material properties?

The -CF3 group enhances metabolic stability and binding affinity in drug design by modulating electron density and steric effects. Docking studies (e.g., in ) suggest such groups improve interactions with hydrophobic enzyme pockets, as seen in antifungal agents targeting leucyl-tRNA synthetase .

Q. How can structural ambiguities in crystallographic data be resolved?

Contradictions between NMR and X-ray data (e.g., isomer ratios vs. crystal packing) require multi-technique validation. SHELXL refinement ( ) combined with high-resolution mass spectrometry (HRMS) can resolve discrepancies. For macromolecular applications, SHELXPRO interfaces with cryo-EM data for hybrid modeling .

Q. What are the applications of this compound in materials science?

Derivatives of thiophene carboxylic acids are used in organic electronics (e.g., conductive polymers) due to their π-conjugated systems. Functionalization at the 5-position (trifluoromethyl) can tune bandgap properties, as seen in related compounds like 4-(4-hydroxyphenyl)thiophene-2-carboxylic acid ( ) .

Methodological Notes

  • Synthetic Optimization : Always compare 19F NMR yields with isolated yields to account for volatile byproducts .
  • Safety Protocols : Follow H.S. code 2934.99-000 for transport and adhere to PRTR regulations for hazardous waste disposal .
  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, EPA DSSTox) to ensure consistency .

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